(6-(4-Acetylpiperazin-1-yl)pyridin-3-yl)boronic acid
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Overview
Description
(6-(4-Acetylpiperazin-1-yl)pyridin-3-yl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with an acetylpiperazine moiety. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(4-Acetylpiperazin-1-yl)pyridin-3-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as ethanol or water, under mild temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(6-(4-Acetylpiperazin-1-yl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The acetylpiperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohols or amines.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
(6-(4-Acetylpiperazin-1-yl)pyridin-3-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura coupling reactions.
Biology: Investigated for its potential as a biochemical probe and in the development of enzyme inhibitors.
Medicine: Explored for its potential in drug discovery, particularly in the design of anti-tubercular agents.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (6-(4-Acetylpiperazin-1-yl)pyridin-3-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a biochemical probe. The acetylpiperazine moiety can enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester
- 6-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester
- 4-Pyridinylboronic acid
Uniqueness
(6-(4-Acetylpiperazin-1-yl)pyridin-3-yl)boronic acid is unique due to the presence of the acetylpiperazine moiety, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug discovery .
Properties
IUPAC Name |
[6-(4-acetylpiperazin-1-yl)pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BN3O3/c1-9(16)14-4-6-15(7-5-14)11-3-2-10(8-13-11)12(17)18/h2-3,8,17-18H,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJIKCYCCSDIFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)N2CCN(CC2)C(=O)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693422 |
Source
|
Record name | [6-(4-Acetylpiperazin-1-yl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1236360-37-4 |
Source
|
Record name | [6-(4-Acetylpiperazin-1-yl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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